molecular formula C18H17NO5S B14821185 ethyl 1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carboxylate

ethyl 1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carboxylate

Cat. No.: B14821185
M. Wt: 359.4 g/mol
InChI Key: LTLSVJKGUFHTDZ-UHFFFAOYSA-N
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Description

Ethyl 1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an ethyl ester group, a methoxyphenyl sulfonyl group, and an indole core structure. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The 4-methoxyphenyl sulfonyl group can be introduced through sulfonylation reactions. This involves the reaction of the indole derivative with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group on the indole core with ethanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce the ester group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer, inflammation, and neurological disorders.

    Biological Studies: It is used in biological assays to study its effects on cellular pathways and molecular targets.

    Pharmaceutical Research: The compound is investigated for its pharmacokinetic and pharmacodynamic properties to develop new drugs.

    Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular functions and therapeutic effects.

Comparison with Similar Compounds

Ethyl 1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-((4-methylphenyl)sulfonyl)-1H-indole-2-carboxylate: Similar structure but with a methyl group instead of a methoxy group.

    Ethyl 1-((4-chlorophenyl)sulfonyl)-1H-indole-2-carboxylate: Similar structure but with a chlorine atom instead of a methoxy group.

    Ethyl 1-((4-nitrophenyl)sulfonyl)-1H-indole-2-carboxylate: Similar structure but with a nitro group instead of a methoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H17NO5S

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 1-(4-methoxyphenyl)sulfonylindole-2-carboxylate

InChI

InChI=1S/C18H17NO5S/c1-3-24-18(20)17-12-13-6-4-5-7-16(13)19(17)25(21,22)15-10-8-14(23-2)9-11-15/h4-12H,3H2,1-2H3

InChI Key

LTLSVJKGUFHTDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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